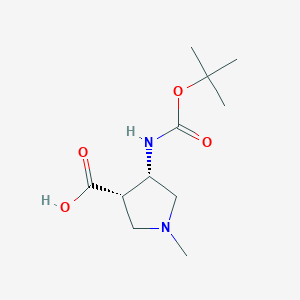

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15877812

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O4 |

|---|---|

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | (3S,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-8-6-13(4)5-7(8)9(14)15/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1 |

| Standard InChI Key | VUWUBDIBQTWFSE-JGVFFNPUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1C(=O)O)C |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C |

Introduction

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound features a pyrrolidine ring and a carboxylic acid functional group, contributing to its potential biological activity and specificity in interactions with biological targets. The molecular formula and weight of this compound are not explicitly provided in the search results, but it is known to have a molecular weight of approximately 241.31 g/mol.

Structural Features and Biological Activity

The compound's chirality at the 3 and 4 positions is crucial for its biological activity. Amino acids and their derivatives play fundamental roles in protein synthesis, influencing protein folding and function. Compounds with similar structures have been studied for their potential as enzyme inhibitors or modulators in various biochemical pathways.

Synthesis and Applications

The synthesis of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid typically involves several key steps, although specific details are not provided in the search results. This compound has applications in medicinal chemistry and biochemistry, particularly in peptide synthesis and drug design due to its ability to maintain chirality.

Interaction Studies

Interaction studies involving this compound focus on how it interacts with enzymes, receptors, and other biomolecules. Techniques such as biochemical assays and molecular modeling are often employed to understand these interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid. For example:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (2S,4S)-1-(tert-Butoxycarbonyl)-4-{[(tert-butoxycarbonyl)amino]methyl}-2-pyrrolidinecarboxylic acid | 2254881-90-8 | Contains an additional methyl group on the pyrrolidine ring |

| (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | 1119512-35-4 | Different stereochemistry at positions 3 and 4 |

| 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid | 72072-06-1 | Features an oxo group instead of a methyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume